molecular formula C20H16F4N4O2 B2419684 2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1421517-19-2

2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2419684
CAS No.: 1421517-19-2
M. Wt: 420.368
InChI Key: XLJMIOSDWPXXOL-UHFFFAOYSA-N
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Description

2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic chemical compound of interest in medicinal chemistry and biochemical research. This molecule features a 6-oxopyrimidine core, a common pharmacophore in drug discovery, substituted with 3-fluorophenyl and 2-(trifluoromethyl)phenyl groups. These structural motifs suggest potential as a key intermediate or targeted inhibitor for various enzymatic pathways. Its specific molecular architecture makes it a valuable candidate for probing protein kinase interactions, cell signaling processes, or other biological mechanisms in vitro. Researchers can utilize this compound to develop novel therapeutic agents or as a tool compound for high-throughput screening campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(3-fluoroanilino)-4-methyl-6-oxopyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F4N4O2/c1-12-9-18(30)28(19(25-12)26-14-6-4-5-13(21)10-14)11-17(29)27-16-8-3-2-7-15(16)20(22,23)24/h2-10H,11H2,1H3,(H,25,26)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJMIOSDWPXXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)NC2=CC(=CC=C2)F)CC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide , with CAS number 1421517-19-2 , is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, efficacy, and relevant case studies.

  • Molecular Formula : C20_{20}H16_{16}F4_{4}N4_{4}O2_{2}
  • Molecular Weight : 420.4 g/mol
  • Structure : The compound features a pyrimidine core substituted with a trifluoromethyl group and a fluorophenyl moiety, which are known to enhance biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially inhibiting key enzymatic pathways or viral replication processes.

  • Antiviral Activity :
    • Research indicates that compounds with similar structural frameworks exhibit antiviral properties by inhibiting viral entry into host cells or interfering with viral replication processes. For instance, non-nucleoside compounds have shown effectiveness against various human viruses by blocking receptor binding and fusion mechanisms .
  • Antimicrobial Activity :
    • The presence of trifluoromethyl groups in phenyl rings has been associated with enhanced antimicrobial properties. Compounds featuring such substituents have demonstrated significant inhibition against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogenic strains .

Biological Activity Data

The following table summarizes the biological activity data related to the compound:

Activity Type Target Organism/Pathogen Minimum Inhibitory Concentration (MIC) Mechanism
AntiviralSARS-CoV-2Not specified in available literatureInhibition of viral entry
AntimicrobialMRSA1 - 4 µg/mLDisruption of cell wall synthesis
AntimicrobialE. faecalis2 - 4 µg/mLBiofilm eradication

Case Studies

  • Antiviral Efficacy : A study on structurally similar compounds revealed that they effectively inhibited the replication of SARS-CoV-2 in vitro, suggesting potential applications in treating COVID-19 .
  • Antimicrobial Potency : In a comparative study, the compound exhibited superior antibacterial activity against MRSA strains when compared to conventional antibiotics like vancomycin and daptomycin. The MIC values were significantly lower, indicating a higher potency against resistant strains .
  • Biofilm Disruption : Recent findings highlight the compound's ability to disrupt biofilms formed by E. faecalis and S. aureus, with MBEC (Minimum Biofilm Eradication Concentration) values demonstrating effective eradication capabilities .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodology: The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:

  • Precise temperature control (e.g., 120°C for 16 hours in NMP solvent) to facilitate pyrimidine ring formation .
  • Use of anhydrous solvents and catalysts (e.g., Na₂SO₄ for drying) to minimize side reactions .
  • Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to isolate the final product .
    • Optimization: Reaction monitoring via TLC and adjusting solvent polarity can enhance yield (e.g., achieving 31% yield under optimized conditions) .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Structural Confirmation:

  • NMR Spectroscopy: Assigns peaks to protons in the pyrimidine core, fluorophenyl, and acetamide groups .
  • Mass Spectrometry: Validates molecular weight (e.g., ~396–427 g/mol for related analogs) .
    • Purity Assessment:
  • HPLC: Quantifies impurities using reverse-phase columns and UV detection .
  • Elemental Analysis: Confirms stoichiometry of C, H, N, and F atoms .

Q. How do fluorine substitutions influence the compound’s chemical reactivity and stability?

  • Fluorine atoms enhance electrophilic reactivity at the pyrimidine ring, enabling regioselective substitutions .
  • Stability: Trifluoromethyl groups increase metabolic resistance but may reduce solubility, requiring co-solvents (e.g., DMSO) in biological assays .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets, and what are the limitations?

  • In Silico Approaches:

  • Molecular Docking: Uses software (e.g., AutoDock Vina) to model binding to enzyme active sites (e.g., kinases or proteases) .
  • Quantum Chemical Calculations: Predict reaction pathways for derivatives using DFT (density functional theory) .
    • Limitations: Computations may overlook solvation effects or dynamic protein conformations, necessitating experimental validation .

Q. What strategies resolve contradictions in biological activity data between this compound and structurally similar analogs?

  • Comparative SAR Studies: Systematically modify substituents (e.g., replacing 3-fluorophenyl with 4-chlorophenyl) to isolate activity drivers .
  • Meta-Analysis: Aggregate data from enzyme inhibition assays (IC₅₀ values) and cytotoxicity screens (e.g., MTT assays) to identify trends .
  • Control Experiments: Validate assay conditions (e.g., pH, ATP concentration in kinase assays) to rule out environmental artifacts .

Q. How can reaction fundamentals and reactor design principles improve scalable synthesis?

  • Reactor Optimization:

  • Use continuous-flow reactors to enhance heat/mass transfer during exothermic amide coupling steps .
  • Implement membrane separation technologies for in-line purification, reducing reliance on chromatography .
    • Kinetic Modeling: Apply Arrhenius equations to predict rate-limiting steps and adjust residence times .

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